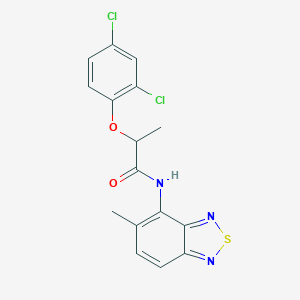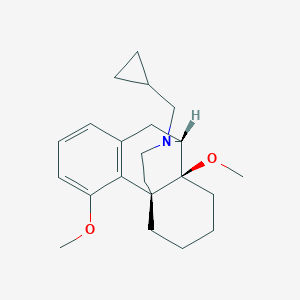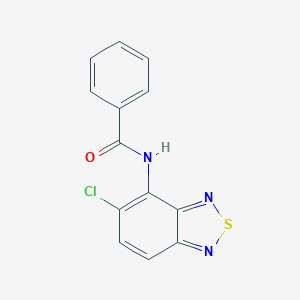![molecular formula C18H14BrN5OS B237284 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its specificity towards HDACs. This specificity allows for targeted inhibition of specific genes, reducing the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
List of
Direcciones Futuras
1. Investigating the potential of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and administration routes.
3. Developing more efficient synthesis methods to improve yield and purity.
4. Investigating the potential of this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects.
5. Exploring the use of this compound in personalized medicine approaches based on individual genetic profiles.
Conclusion:
In conclusion, 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a promising compound with potential therapeutic applications in various diseases. Its specificity towards HDACs and its anti-inflammatory and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 4-bromo-N-(4-bromobenzyl)benzamide with 3-methyl-6-nitro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a reducing agent. The resulting compound is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
Nombre del producto |
4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
Fórmula molecular |
C18H14BrN5OS |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
4-bromo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25) |
Clave InChI |
BTCALODZBICKHM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


